
2-Iodo-2-phenylvinyl P-tolyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-2-phenylvinyl P-tolyl sulfone is an organic compound with the molecular formula C15H13IO2S and a molecular weight of 384.238 g/mol . This compound is characterized by the presence of an iodine atom, a phenyl group, and a P-tolyl sulfone group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Iodo-2-phenylvinyl P-tolyl sulfone typically involves the sulfonylation of aromatic compounds. One common method is the Friedel-Crafts sulfonylation reaction, where aromatic compounds are treated with sulfonyl chlorides in the presence of Lewis acids such as anhydrous aluminum chloride (AlCl3), titanium tetrachloride (TiCl4), or ferric chloride (FeCl3) . Another method involves the use of sulfonic anhydrides or sulfonic acids under various catalytic conditions .
Chemical Reactions Analysis
2-Iodo-2-phenylvinyl P-tolyl sulfone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfone group can be oxidized to form sulfoxides or other oxidized derivatives.
Reduction Reactions: The sulfone group can be reduced to form sulfides or other reduced derivatives.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions .
Scientific Research Applications
2-Iodo-2-phenylvinyl P-tolyl sulfone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the study of biological pathways and mechanisms involving sulfone-containing compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Iodo-2-phenylvinyl P-tolyl sulfone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the sulfone group can participate in oxidation and reduction reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic and research applications .
Comparison with Similar Compounds
2-Iodo-2-phenylvinyl P-tolyl sulfone can be compared with other similar compounds such as:
2-Iodo-1-propenyl P-tolyl sulfone: Similar in structure but with a different alkyl group.
Phenyl P-tolyl sulfone: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Methylallyl P-tolyl sulfone: Contains a different alkyl group, affecting its reactivity and applications
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
CAS No. |
56480-95-6 |
|---|---|
Molecular Formula |
C15H13IO2S |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
1-[(Z)-2-iodo-2-phenylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H13IO2S/c1-12-7-9-14(10-8-12)19(17,18)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
InChI Key |
SLHLHCRKKIAGCZ-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C(/C2=CC=CC=C2)\I |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone](/img/structure/B11943499.png)

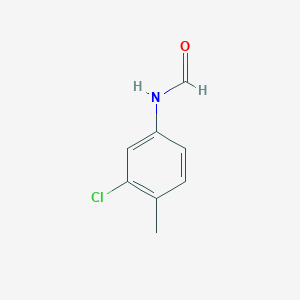



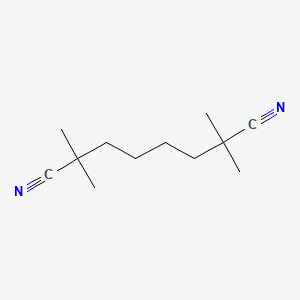
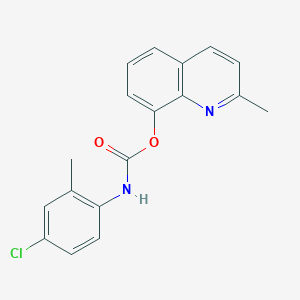
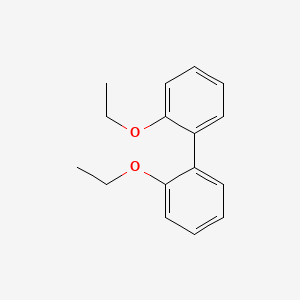
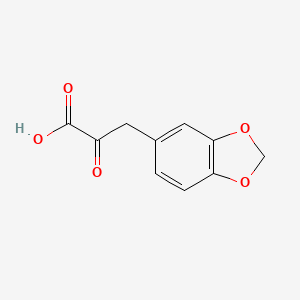
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)
